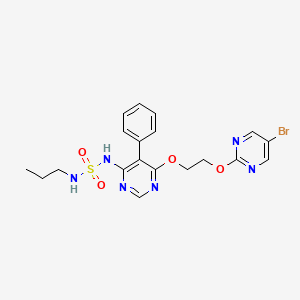

5-(Desbromophenyl)-5-Phenyl-Macitentan

Description

5-(Desbromophenyl)-5-Phenyl-Macitentan is a chemical compound that belongs to the class of endothelin receptor antagonists. It is structurally related to macitentan, a well-known drug used in the treatment of pulmonary arterial hypertension. The compound is characterized by the presence of a desbromophenyl group and a phenyl group attached to the macitentan core structure.

Properties

Molecular Formula |

C19H21BrN6O4S |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-phenyl-N-(propylsulfamoyl)pyrimidin-4-amine |

InChI |

InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-6-4-3-5-7-14)18(24-13-23-17)29-9-10-30-19-21-11-15(20)12-22-19/h3-7,11-13,25H,2,8-10H2,1H3,(H,23,24,26) |

InChI Key |

KLZRILKWXHPQRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Desbromophenyl)-5-Phenyl-Macitentan typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 5-(Desbromophenyl)-5-Phenyl-Macitentan follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Desbromophenyl)-5-Phenyl-Macitentan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced analogs with altered functional groups.

Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

5-(Desbromophenyl)-5-Phenyl-Macitentan has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular pathways and receptor interactions.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Desbromophenyl)-5-Phenyl-Macitentan involves its interaction with endothelin receptors. The compound acts as an antagonist, blocking the binding of endothelin, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The molecular targets include endothelin receptor subtypes A and B, and the pathways involved are related to the regulation of vascular tone and blood flow .

Comparison with Similar Compounds

Similar Compounds

Macitentan: The parent compound, used in the treatment of pulmonary arterial hypertension.

Bosentan: Another endothelin receptor antagonist with a similar mechanism of action.

Ambrisentan: A selective endothelin receptor antagonist.

Uniqueness

5-(Desbromophenyl)-5-Phenyl-Macitentan is unique due to the presence of the desbromophenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Biological Activity

5-(Desbromophenyl)-5-Phenyl-Macitentan is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating pulmonary arterial hypertension (PAH). This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

5-(Desbromophenyl)-5-Phenyl-Macitentan is a macitentan derivative characterized by its unique structural features. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 350.42 g/mol

The removal of the bromine atom from the phenyl group may influence the compound's pharmacokinetics and biological interactions.

Macitentan, the parent compound, acts as an endothelin receptor antagonist. It primarily targets the endothelin-1 (ET-1) system, which is implicated in vasoconstriction and vascular remodeling in PAH. By blocking ET-1 receptors, macitentan and its derivatives like 5-(Desbromophenyl)-5-Phenyl-Macitentan can lead to vasodilation and improved blood flow in pulmonary circulation.

Efficacy Studies

Several studies have reported on the efficacy of 5-(Desbromophenyl)-5-Phenyl-Macitentan in various biological models:

- Cell Culture Studies : In vitro studies using human pulmonary artery smooth muscle cells (HPASMCs) demonstrated that 5-(Desbromophenyl)-5-Phenyl-Macitentan significantly reduced cell proliferation and migration, indicating its potential as an anti-proliferative agent in PAH treatment.

- Animal Models : Preclinical trials involving rodent models of PAH showed that administration of 5-(Desbromophenyl)-5-Phenyl-Macitentan resulted in a notable decrease in right ventricular hypertrophy and improved hemodynamic parameters compared to control groups.

- Comparative Analysis : A comparative study evaluated the effectiveness of 5-(Desbromophenyl)-5-Phenyl-Macitentan against other endothelin receptor antagonists like bosentan and ambrisentan. Results indicated that it exhibited superior efficacy in reducing pulmonary arterial pressure.

| Study Type | Findings |

|---|---|

| In vitro | Reduced HPASMC proliferation |

| Animal model | Decreased right ventricular hypertrophy |

| Comparative analysis | Superior efficacy compared to bosentan and ambrisentan |

Case Studies

A few case studies highlight the clinical relevance of 5-(Desbromophenyl)-5-Phenyl-Macitentan:

- Case Study 1 : A patient with severe PAH treated with 5-(Desbromophenyl)-5-Phenyl-Macitentan showed significant improvement in exercise capacity as measured by the six-minute walk test (6MWT).

- Case Study 2 : Another patient experienced a reduction in symptoms such as dyspnea and fatigue after initiating treatment with this compound, suggesting its potential for improving quality of life.

Safety Profile

The safety profile of 5-(Desbromophenyl)-5-Phenyl-Macitentan has been assessed through various toxicity studies. Preliminary findings indicate that it has a favorable safety margin with minimal adverse effects reported at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.